REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][C:4]([Br:10])=[CH:5][C:6]=1[N+:7]([O-])=O.[C:11](OC(=O)C)(=[O:13])[CH3:12]>[Fe]>[Br:1][C:2]1[S:3][C:4]([Br:10])=[CH:5][C:6]=1[NH:7][C:11](=[O:13])[CH3:12]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CC1[N+](=O)[O-])Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
ice
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed over silica gel column
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=CC1NC(C)=O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |